Graveolide
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Overview
Description
Graveolide is a sesquiterpene lactone that is characterized by its decahydroazuleno[6,5-b]furan-2,5-dione structure, substituted by methyl groups at positions 4a and 8, and a methylidene group at position 3 . This compound has been isolated from the aerial parts of the plant Inula hupehensis . It is known for its biological activities, particularly its anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Graveolide can be synthesized through various organic synthesis routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The specific details of the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as Inula hupehensis, followed by purification processes. The extraction is usually performed using solvents like ethanol or methanol, and the compound is then isolated through chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Graveolide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Graveolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of sesquiterpene lactones and their reactivity.
Biology: Its anti-inflammatory properties make it a subject of interest in biological studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: It is used in the formulation of various products, including pharmaceuticals and cosmetics
Mechanism of Action
The mechanism of action of graveolide involves its interaction with specific molecular targets and pathways. It exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. The exact molecular targets include cyclooxygenase and lipoxygenase pathways, which are crucial in the inflammatory response .
Comparison with Similar Compounds
Graveolide is unique among sesquiterpene lactones due to its specific structural features and biological activities. Similar compounds include:
Parthenolide: Another sesquiterpene lactone with anti-inflammatory properties.
Costunolide: Known for its anticancer activities.
Artemisinin: A well-known antimalarial compound.
Each of these compounds has distinct structural features and biological activities, making this compound unique in its specific applications and effects.
Biological Activity
Graveolide, a sesquiterpene lactone primarily isolated from the plant Inula hupehensis, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound has the molecular formula C15H20O3 and is characterized by a unique bicyclic structure. Its conformational aspects significantly influence its biological activity, which can be attributed to the presence of functional groups that interact with various biological targets .
1. Anti-Inflammatory Activity
This compound exhibits notable anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. A study demonstrated that this compound reduced lipopolysaccharide (LPS)-induced inflammation in murine models by modulating the NF-κB signaling pathway, leading to decreased expression of inflammatory mediators .
2. Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies indicate that this compound displays significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Bacillus subtilis | 70 |
Escherichia coli | 100 |
3. Cytotoxic Effects
The cytotoxic potential of this compound has been assessed in various cancer cell lines. A study reported that this compound induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspases and disruption of mitochondrial membrane potential .
Case Study: Cytotoxicity in Cancer Cells
In a controlled experiment, MCF-7 cells were treated with varying concentrations of this compound (0, 10, 20, 30 µM) for 24 hours. The results indicated a dose-dependent increase in apoptosis, as evidenced by flow cytometry analysis.
Table 2: Cytotoxic Effects of this compound on MCF-7 Cells
Concentration (µM) | % Viability |
---|---|
0 | 100 |
10 | 85 |
20 | 70 |
30 | 50 |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of NF-κB Pathway : this compound's anti-inflammatory effects are linked to its ability to inhibit the NF-κB pathway, reducing the expression of inflammatory genes.
- Disruption of Cell Membranes : Its antimicrobial properties may arise from its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
- Induction of Apoptosis : In cancer cells, this compound triggers apoptotic pathways by activating caspases and altering mitochondrial function.
Properties
IUPAC Name |
(3aS,5R,5aS,8aS,9aR)-5,8a-dimethyl-1-methylidene-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,7-b]furan-2,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-8-6-12-10(9(2)14(17)18-12)7-15(3)11(8)4-5-13(15)16/h8,10-12H,2,4-7H2,1,3H3/t8-,10-,11+,12+,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKYPAZZUYXYTC-SCGWIAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3(C1CCC3=O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@H](C[C@]3([C@H]1CCC3=O)C)C(=C)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.